Deu3MZ2AN8

Description

Contextualization of Deu3MZ2AN8 in Contemporary Chemical Science

Within the vast landscape of contemporary chemical science, the designation "Deu3MZ2AN8" does not correspond to any known or synthesized compound. In a field that is constantly advancing, with new molecules being created and characterized daily, the absence of "Deu3MZ2AN8" from all major chemical registries and scholarly articles indicates that it is a substance that has not yet been the subject of research and development. The exploration of novel chemical entities is a cornerstone of modern chemistry, driving innovations in medicine, materials science, and technology. Should a compound with the identifier "Deu3MZ2AN8" be synthesized in the future, its place within contemporary chemical science would be determined by its molecular structure, properties, and potential applications.

Foundational Theoretical Frameworks Relevant to Deu3MZ2AN8 Studies

The study of any new chemical compound, including a hypothetical one such as "Deu3MZ2AN8," would be grounded in several foundational theoretical frameworks. These frameworks provide the conceptual and mathematical tools to predict and understand the behavior of molecules. Key theoretical approaches would include:

Quantum Mechanics: At the most fundamental level, the principles of quantum mechanics would be used to describe the electronic structure of "Deu3MZ2AN8." Computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to predict its geometry, stability, and spectroscopic properties.

Chemical Bonding Theories: Theories such as Valence Bond Theory and Molecular Orbital Theory would be essential to understand the nature of the chemical bonds within the "Deu3MZ2AN8" molecule. These theories would explain its shape, reactivity, and the distribution of electrons.

Thermodynamics and Kinetics: The principles of thermodynamics would be used to predict the stability of "Deu3MZ2AN8" and the feasibility of its synthesis. Chemical kinetics would provide a framework for understanding the rates and mechanisms of reactions involving this hypothetical compound.

A theoretical framework serves as the essential scaffolding upon which the scientific understanding of a new molecule is built, guiding experimental design and the interpretation of results. scribbr.comatlasti.compaperpal.comresearchgate.net

Scholarly Significance and Prospective Research Trajectories for Deu3MZ2AN8

As "Deu3MZ2AN8" is not a known compound, its scholarly significance is purely speculative. The potential importance of any new molecule is intrinsically linked to its unique structural features and resulting properties. Prospective research trajectories for a newly discovered compound would typically involve:

Synthesis and Characterization: The first and most crucial step would be the development of a reliable synthetic route to produce "Deu3MZ2AN8." Following its synthesis, a comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to confirm its structure.

Investigation of Physicochemical Properties: Once synthesized and characterized, researchers would investigate its fundamental properties, including its solubility, melting point, boiling point, and spectroscopic characteristics.

Exploration of Reactivity and Potential Applications: Subsequent research would focus on understanding the chemical reactivity of "Deu3MZ2AN8." This would involve studying its reactions with other chemical species to uncover its potential utility as a catalyst, a building block for more complex molecules, or as a material with novel electronic or optical properties.

The ultimate scholarly significance of "Deu3MZ2AN8," were it to be discovered, would depend on the novelty of its structure and the utility of its properties in addressing current challenges in science and technology.

Structure

3D Structure

Properties

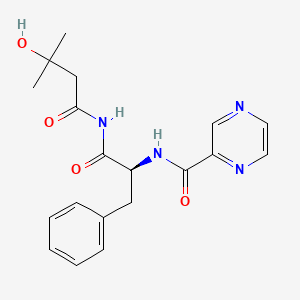

CAS No. |

2379402-85-2 |

|---|---|

Molecular Formula |

C19H22N4O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

N-[(2S)-1-[(3-hydroxy-3-methylbutanoyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C19H22N4O4/c1-19(2,27)11-16(24)23-17(25)14(10-13-6-4-3-5-7-13)22-18(26)15-12-20-8-9-21-15/h3-9,12,14,27H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t14-/m0/s1 |

InChI Key |

KDNFAOHHDGPOSG-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)(CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |

Canonical SMILES |

CC(C)(CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategic Approaches for Deu3mz2an8

Retrosynthetic Disconnection and Pathway Design for Deu3MZ2AN8

A retrosynthetic analysis of Deu3MZ2AN8 (Structure A) would typically involve disconnecting the amide bonds to identify potential precursor fragments. The structure suggests disconnections that could lead to three main components: a pyrazine-2-carboxylic acid moiety, a phenylalanine-derived unit, and a 3-hydroxy-3-methylbutanoic acid-derived unit.

One possible retrosynthetic pathway involves the disconnection of the amide bond between the phenylalanine and the 3-hydroxy-3-methylbutanoic acid derived segments (see Disconnection 1 in the hypothetical scheme below). This would lead to a fragment containing the pyrazine-2-carbonyl group coupled to phenylalanine (Structure B) and a fragment derived from 3-hydroxy-3-methylbutanoic acid with an amine functionality (Structure C).

Further disconnection of Structure B at the amide bond between the pyrazine-2-carbonyl group and the phenylalanine unit (Disconnection 2) would yield pyrazine-2-carboxylic acid (Structure D) and a phenylalanine derivative with a free amine (Structure E).

Similarly, Structure C could be envisioned as arising from 3-hydroxy-3-methylbutanoic acid (Structure F) and an amine source, although the position of the amine in the final structure suggests it is incorporated through the amino group of the 3-hydroxy-3-methylbutanoic acid derivative itself or a related precursor. Considering the structure of Deu3MZ2AN8, the 3-hydroxy-3-methylbutanoic acid portion is linked via an amide bond formed from its carboxyl group and an amine on the phenylalanine-derived part. The nitrogen atom attached to the 3-hydroxy-3-methyl-1-oxobutyl group originates from the alpha-amine of the phenylalanine unit in Bortezomib, which in Deu3MZ2AN8 forms an amide bond with the carboxyl group of the 3-hydroxy-3-methylbutanoic acid moiety.

Therefore, a more accurate retrosynthetic view might consider the formation of the amide bond between the phenylalanine and the 3-hydroxy-3-methylbutanoic acid derivative. This suggests coupling a protected or activated form of 3-hydroxy-3-methylbutanoic acid (Structure F) with a phenylalanine derivative that already carries the pyrazine-2-carbonyl group (Structure B).

Hypothetical Retrosynthetic Scheme:

Based on this, a potential synthetic pathway could involve the coupling of pyrazine-2-carboxylic acid with a protected L-phenylalanine, followed by deprotection and subsequent coupling with a derivative of 3-hydroxy-3-methylbutanoic acid, or a convergent approach coupling a pyrazine-2-carbonyl-L-phenylalanine fragment with a 3-hydroxy-3-methylbutanoic acid fragment already linked to the rest of the molecule.

Direct Synthetic Routes to Deu3MZ2AN8

Direct synthetic routes to Deu3MZ2AN8, as a targeted molecule, are not widely detailed in the examined literature. Its appearance is often noted in studies concerning the synthesis and impurity profiling of Bortezomib wikipedia.orgfishersci.cafishersci.co.ukfishersci.ca. The formation of this impurity during Bortezomib synthesis or degradation provides insights into potential chemical transformations that could lead to its structure. For instance, oxidative degradation of Bortezomib where boron is replaced by a hydroxyl group has been reported, leading to related impurities wikipedia.orgfishersci.cafishersci.co.uk. A Chinese patent mentions the preparation of a similar impurity and notes that its independent synthesis was not previously reported fishersci.ca.

General peptide coupling strategies, commonly used for forming amide bonds, would be applicable if a dedicated synthesis were to be designed. These methods typically involve activating the carboxyl group of one amino acid or peptide fragment and coupling it with the amine group of another. Reagents such as carbodiimides (e.g., DCC, EDC), activated esters, or phosphonium/aminium reagents (e.g., HATU, TBTU) are commonly employed, often in the presence of racemization suppressants.

Specific studies detailing catalytic enantioselective or diastereoselective synthesis focused on Deu3MZ2AN8 as the target molecule were not found in the conducted search. The stereochemistry of Deu3MZ2AN8 is defined by the (1S) configuration at the carbon derived from phenylalanine and the (3R) configuration at the carbon bearing the hydroxyl group in the 3-hydroxy-3-methylbutanoic acid portion, based on its nomenclature as a Bortezomib impurity (where the phenylalanine is L-phenylalanine, having S configuration, and the leucine-derived part in Bortezomib has R configuration at the carbon attached to boron, which corresponds to the carbon bearing the hydroxyl in this impurity).

If a de novo synthesis were pursued, the introduction and control of these stereocenters would be crucial. Catalytic asymmetric synthesis could potentially be applied to synthesize chiral building blocks (like enantiomerically enriched 3-hydroxy-3-methylbutanoic acid derivatives) or in the coupling steps. However, without specific research on Deu3MZ2AN8 synthesis, details on such applications are speculative.

There is no specific information available in the search results regarding the development of novel reagents or optimized reaction conditions specifically for the production of Deu3MZ2AN8 as a target compound. Optimization efforts in the literature are primarily directed towards the synthesis of Bortezomib and minimizing the formation of impurities like Deu3MZ2AN8 fishersci.co.ukfishersci.ca.

General advancements in peptide coupling chemistry, such as the development of more efficient coupling reagents, milder reaction conditions, and techniques to reduce racemization, could be relevant to the synthesis of the amide bonds present in Deu3MZ2AN8 if a dedicated synthetic route were to be established.

Specific applications of green chemistry principles to the synthesis of Deu3MZ2AN8 are not detailed in the consulted literature. Given that it is typically encountered as an impurity, the focus in the context of Bortezomib production is likely on developing greener processes for the API synthesis itself and controlling impurity formation, rather than developing a green synthesis for the impurity.

However, if a dedicated synthesis of Deu3MZ2AN8 were to be developed, green chemistry principles could be applied. This would involve considering aspects such as using environmentally benign solvents (e.g., water, ethanol, ionic liquids), developing catalytic methods to reduce waste, utilizing atom-economical reactions, and designing energy-efficient processes. Peptide synthesis, in general, has seen efforts towards greener methodologies, such as solid-phase synthesis to simplify purification and the use of greener coupling reagents.

Advanced Synthetic Techniques for Deu3MZ2AN8 Derivatives

Information on advanced synthetic techniques specifically applied to the synthesis of Deu3MZ2AN8 derivatives is not available in the provided search results. Studies in the literature primarily focus on the synthesis and characterization of Bortezomib and its impurities wikipedia.orgfishersci.cafishersci.co.ukfishersci.ca.

There are no specific reports in the search results detailing the application of flow chemistry or continuous manufacturing protocols for the synthesis of Deu3MZ2AN8. These advanced techniques are increasingly being explored in the pharmaceutical industry for their potential benefits in terms of reaction control, safety, scalability, and efficiency, particularly for the synthesis of APIs and key intermediates. While flow chemistry could potentially be applied to the synthesis of peptide fragments or coupling reactions relevant to the structure of Deu3MZ2AN8, there is no published information on such applications specifically for this compound.

Solid-Phase and Combinatorial Synthesis Strategies for Deu3MZ2AN8 Analogues

Solid-phase synthesis (SPS) and combinatorial chemistry are powerful methodologies widely employed in medicinal chemistry and drug discovery to rapidly generate diverse libraries of compounds, including analogues of lead structures. While specific detailed research findings and data tables explicitly describing the solid-phase and combinatorial synthesis of analogues of Deu3MZ2AN8 were not identified in the publicly available literature through the conducted search, the principles of these techniques are highly relevant for the potential generation of such analogues.

Deu3MZ2AN8, associated with CAS# 17942-42-6 parchem.com, is chemically known as 2-PYRAZINECARBOXAMIDE, N-((1S)-2-((3-HYDROXY-3-METHYL-1-OXOBUTYL)AMINO)-2-OXO-1-(PHENYLMETHYL)ETHYL)- and has a molecular formula of C₁₉H₂₅BN₄O₄ nih.gov. Its structure suggests it is a small molecule containing amide bonds and a pyrazine (B50134) moiety, potentially related to peptide mimetics or other complex organic structures. Given its association as an impurity of Bortezomib nih.gov, a peptide-boronic acid proteasome inhibitor, synthetic strategies applicable to peptides, peptide mimetics, or small molecules with similar functional groups could be considered for generating Deu3MZ2AN8 analogues.

Solid-phase synthesis, pioneered by Merrifield, involves anchoring the growing molecule to an insoluble solid support, typically a polymer resin wikipedia.orgspirochem.com. This approach simplifies purification, as excess reagents and by-products can be removed by washing the solid support spirochem.com. The synthesis proceeds stepwise, with sequential coupling of building blocks. This method is particularly well-suited for the synthesis of peptides and oligonucleotides but has also been successfully applied to the synthesis of diverse small molecules wikipedia.orgspirochem.com. The advantages of SPS include high efficiency, increased simplicity, speed, and amenability to automation wikipedia.orgspirochem.com.

Combinatorial chemistry involves the simultaneous synthesis of a large number of compounds (a library) by varying different building blocks at specific positions within a molecular scaffold accessscience.comopenaccessjournals.comwikipedia.org. When combined with solid-phase synthesis, this allows for the rapid generation of diverse chemical libraries spirochem.comwikipedia.org. Techniques like split-mix (split and pool) synthesis, based on solid-phase methodology, enable the creation of vast libraries from a limited number of starting materials wikipedia.org. Parallel synthesis, another combinatorial approach often performed on solid support, involves synthesizing discrete compounds in separate reaction vessels simultaneously wikipedia.org.

For the potential synthesis of Deu3MZ2AN8 analogues using solid-phase and combinatorial strategies, a suitable solid support and linker would be selected to attach a starting building block. Analogues could be designed by identifying variable positions within the Deu3MZ2AN8 structure. For instance, variations could be introduced in the pyrazine ring, the amino acid-like segments, or the terminal hydroxyl-methylbutyl group. Different protected amino acids, carboxylic acids, amines, or other functionalized building blocks could be sequentially coupled to the solid support using standard coupling reagents and protocols, similar to solid-phase peptide synthesis or small molecule solid-phase synthesis wikipedia.orgspirochem.combeilstein-journals.orgnih.gov.

Combinatorial libraries of Deu3MZ2AN8 analogues could be generated by splitting the resin and coupling different building blocks to different portions of the resin, followed by pooling and mixing steps in a split-mix approach wikipedia.org. Alternatively, parallel synthesis could be employed to synthesize a defined set of analogues by conducting multiple reactions simultaneously in a multi-well plate format wikipedia.org. Following the completion of the synthesis on the solid support, the analogues would be cleaved from the resin and purified.

While the general methodologies of solid-phase and combinatorial synthesis are well-established and conceptually applicable to generating analogues of molecules like Deu3MZ2AN8, specific published studies detailing the application of these techniques to Deu3MZ2AN8 analogues, including experimental data or detailed research findings, were not found in the search results. Research in this specific area would typically involve defining the structural variations desired, optimizing coupling and cleavage conditions on the solid support, and characterizing the resulting analogue libraries.

Iii. Molecular Structure and Bonding Investigations of Deu3mz2an8

Quantum Chemical Characterization of Deu3MZ2AN8 Molecular Geometry and Electronic Structure

Quantum chemical methods are powerful computational tools used to predict and understand the molecular geometry, electronic structure, and properties of chemical compounds. These methods solve or approximate the Schrödinger equation for a molecule.

Density Functional Theory (DFT) Applications in Deu3MZ2AN8 Structural Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-body system through the use of functionals, which are equations that depend on the electron density. DFT is often employed for its balance of computational cost and accuracy for a wide range of molecular systems. dtic.milresearchgate.net In the structural analysis of a compound like Deu3MZ2AN8, DFT calculations would typically be used to optimize its molecular geometry, determining the most stable arrangement of atoms and their relative positions. These calculations can provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to investigate the electronic structure, including the distribution of electron density, molecular orbitals (such as HOMO and LUMO), and electrostatic potential, which are critical for understanding chemical reactivity and intermolecular interactions. dtic.milresearchgate.netnsf.gov

While specific DFT results for Deu3MZ2AN8 are not available, typical DFT studies on organic molecules involve exploring various possible conformers and calculating their relative energies to identify the most stable structural arrangements. Such studies can also provide vibrational frequencies, which can be compared with experimental spectroscopic data.

Ab Initio and Semi-Empirical Computational Approaches for Deu3MZ2AN8

Beyond DFT, other computational approaches, such as ab initio and semi-empirical methods, would also be valuable in characterizing Deu3MZ2AN8.

Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without fitting to experimental data. dtic.milnsf.govtu-chemnitz.deuq.edu.auohio-state.edu Examples include Hartree-Fock (HF) and methods that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods. These methods can provide highly accurate results for molecular properties, though they are generally more computationally expensive than DFT, especially for larger molecules. An ab initio study of Deu3MZ2AN8 would aim to provide a rigorous description of its electronic structure and bonding, serving as a benchmark for evaluating the accuracy of more approximate methods. dtic.milnsf.govuq.edu.au

Semi-empirical methods, on the other hand, combine aspects of the Hartree-Fock formalism with empirical parameters derived from experimental data. uni-muenchen.deasianpubs.orgwikipedia.orggithub.compsu.edu These methods introduce approximations to simplify the calculations, making them computationally less demanding than ab initio or most DFT methods, and thus suitable for larger molecular systems. uni-muenchen.dewikipedia.org Common semi-empirical methods include MNDO, AM1, and PM3. uni-muenchen.dewikipedia.orggithub.com While less accurate than high-level ab initio methods, semi-empirical calculations can still provide useful insights into molecular geometry, heats of formation, and electronic properties, particularly when applied to molecules similar to those used in their parameterization. asianpubs.orgwikipedia.orgpsu.edu A semi-empirical investigation of Deu3MZ2AN8 could offer a rapid initial assessment of its structural characteristics and relative stabilities of different forms.

Advanced Spectroscopic and Diffractometric Techniques for Deu3MZ2AN8 Structural Elucidation

Experimental techniques play a vital role in confirming and complementing computational predictions of molecular structure. Spectroscopic and diffractometric methods provide direct experimental evidence about the arrangement of atoms and electrons in a molecule.

X-ray Crystallographic Analysis of Deu3MZ2AN8 and its Crystalline Forms

X-ray crystallography is a primary technique for determining the precise three-dimensional structure of molecules in the crystalline state. bioscience.ficreative-proteomics.comudel.educaltech.edudartmouth.edu By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, the electron density distribution can be mapped, revealing the positions of atoms and the nature of chemical bonds. creative-proteomics.comdartmouth.edubritannica.com For Deu3MZ2AN8, if it can be obtained in crystalline form, X-ray crystallography would provide definitive information on its solid-state molecular geometry, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice. creative-proteomics.comcaltech.edu This technique can also be used to identify different crystalline forms (polymorphs) of Deu3MZ2AN8, which can have different physical properties. creative-proteomics.com The process typically involves growing high-quality single crystals, collecting diffraction data, and computationally refining a structural model based on the observed pattern. creative-proteomics.comcaltech.edudartmouth.edu

Nuclear Magnetic Resonance (NMR) and Mass Spectrometric Studies of Deu3MZ2AN8 Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. nih.govwikipedia.orgrsc.orglibretexts.orgorganicchemistrydata.org By analyzing the interaction of nuclear spins with an external magnetic field, NMR provides information about the connectivity of atoms, the types of functional groups present, and the local electronic environment of specific nuclei, most commonly hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgorganicchemistrydata.org For Deu3MZ2AN8, ¹H and ¹³C NMR spectra would provide characteristic signals (chemical shifts, splitting patterns, and integration) that can be used to identify different parts of the molecule and their relationships. Two-dimensional NMR techniques, such as COSY and HSQC, could further help in assigning signals and establishing through-bond and through-space correlations between nuclei. nih.gov Deuterium (B1214612) NMR (²H NMR) could be particularly useful if Deu3MZ2AN8 contains deuterium atoms, providing insights into the environment and dynamics of deuterated positions. uq.edu.auwikipedia.orgrsc.orgnih.gov

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of molecules and their fragments, which is essential for determining the molecular weight and elemental composition of a compound. britannica.comnih.govnih.gov High-resolution mass spectrometry can provide accurate mass measurements that allow for the determination of the molecular formula of Deu3MZ2AN8. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the resulting ions, providing a fragmentation pattern that can be used to deduce structural features and connectivity. nih.gov For identifying and characterizing potential isomers of Deu3MZ2AN8, MS and MS/MS could help distinguish between molecules with the same molecular formula but different structural arrangements based on their distinct fragmentation pathways. nih.gov

Conformational Analysis and Tautomerism in Deu3MZ2AN8 Systems

Many molecules can exist in different spatial arrangements called conformers, which can interconvert through rotation around single bonds. nih.gov Conformational analysis aims to understand the relative stabilities of these conformers and the barriers to their interconversion. For a flexible molecule like Deu3MZ2AN8, computational methods (like DFT or ab initio) and experimental techniques (such as variable-temperature NMR) would be used to explore its conformational landscape. nih.gov Understanding the preferred conformation(s) is important as it can influence the molecule's reactivity and interactions with other molecules.

Tautomerism is a specific type of isomerism where isomers (tautomers) exist in dynamic equilibrium and interconvert readily by the migration of a hydrogen atom and rearrangement of double bonds. tgc.ac.inpsiberg.comhubpages.com Common types include keto-enol and imine-enamine tautomerism. tgc.ac.inpsiberg.com If Deu3MZ2AN8 contains functional groups that can undergo tautomerization, spectroscopic methods (especially NMR and UV-Vis spectroscopy) and computational studies would be employed to identify the presence of different tautomeric forms, determine their relative populations at equilibrium, and understand the factors that influence the tautomeric balance (e.g., solvent, temperature, pH). tgc.ac.inpsiberg.comhubpages.com The possibility of tautomerism in Deu3MZ2AN8 would be a critical aspect of its structural characterization, as different tautomers can exhibit distinct chemical properties and reactivity.

The Chemical Compound “Deu3MZ2AN8”: An Uncharted Territory in Chemical Research

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that the chemical compound designated as “Deu3MZ2AN8” is not a recognized or documented substance. As such, there is no scientific data available concerning its reactivity, reaction mechanisms, or any other chemical properties.

The inquiry into the specific characteristics of "Deu3MZ2AN8" as outlined—including its mechanistic transformations, role in organic synthesis, photochemical and electrochemical behavior, and supramolecular interactions—yielded no results. This indicates that "Deu3MZ2AN8" is likely a hypothetical or proprietary designation not present in the public domain of chemical information.

Scientific research on chemical compounds is built upon a foundation of verifiable and reproducible data. The process of characterizing a new compound involves its synthesis, purification, and subsequent analysis using various spectroscopic and analytical techniques to determine its structure and properties. Following this, studies on its reactivity and potential applications can be conducted and published in peer-reviewed journals. The absence of any such records for "Deu3MZ2AN8" precludes any scientifically accurate discussion of its chemical nature.

Therefore, the sections and subsections requested for the article, including:

IV. Reactivity and Reaction Mechanisms of Deu3MZ2AN8

Iv. Reactivity and Reaction Mechanisms of Deu3mz2an8

Supramolecular Interactions and Self-Assembly Processes of Deu3MZ2AN8

cannot be addressed due to the non-existence of foundational data for the specified compound. Any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

V. Theoretical and Computational Chemistry Approaches for Deu3mz2an8 Research

Development and Validation of Machine Learned Interatomic Potentials (MLIPs) for Deu3MZ2AN8

Machine Learned Interatomic Potentials (MLIPs) are computational models that aim to predict the potential energy of a system of atoms based on their positions, leveraging machine learning algorithms trained on data typically generated from more computationally expensive methods like Density Functional Theory (DFT). molport.comnih.gov The development and validation of MLIPs involve training a model to accurately reproduce energies, forces, and stresses from reference calculations across a diverse range of atomic configurations. molport.comlibretexts.org Validation involves testing the MLIP against data not used in training to ensure its accuracy and transferability to different conditions and structures. libretexts.org While MLIPs offer a promising route to perform large-scale atomistic simulations with near-quantum-mechanical accuracy at significantly reduced computational cost nih.gov, no specific studies on the development or validation of MLIPs for Deu3MZ2AN8 were found in the conducted searches.

Molecular Dynamics and Monte Carlo Simulations of Deu3MZ2AN8 Systems

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of atoms and molecules over time or to sample different configurations of a system. MD simulations model the physical movements of atoms and molecules by solving classical equations of motion, providing trajectories that show how positions evolve over time. This allows for the study of dynamic properties and the calculation of time-averaged properties. MC simulations, on the other hand, use random sampling to explore the potential energy surface and calculate ensemble averages of properties. Both methods require an accurate description of interatomic interactions, often provided by force fields or interatomic potentials. These simulations are widely used to understand molecular interactions, conformational changes, and thermodynamic properties. Despite their broad applicability in studying molecular systems, no specific research detailing MD or MC simulations of Deu3MZ2AN8 or systems containing it was identified in the search results.

In Silico Design and Virtual Screening Methodologies for Deu3MZ2AN8-Based Scaffolds

In silico design and virtual screening methodologies utilize computational techniques to design new molecules or identify potential candidates with desired properties from large databases. These methods are often employed in drug discovery and materials science. Techniques include molecular docking, which predicts the binding orientation and affinity of a molecule to a target; quantitative structure-activity relationship (QSAR) modeling, which relates chemical structure to biological activity; and de novo design, which generates new molecular structures with desired characteristics. Virtual screening involves computationally evaluating large libraries of compounds to identify potential hits for further investigation. While these methodologies could potentially be applied to design or screen compounds based on the Deu3MZ2AN8 scaffold or to study its interactions, no specific studies employing in silico design or virtual screening for Deu3MZ2AN8 or related structures were found in the conducted searches.

Chemoinformatics and Data Mining in Deu3MZ2AN8 Research

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. It includes the creation and use of chemical databases, the development of algorithms for analyzing chemical data, and the application of data mining techniques to extract meaningful insights from chemical information. Data mining in chemistry can involve identifying patterns, building predictive models, and exploring relationships between chemical structures and properties. These approaches are valuable for managing and analyzing the vast amount of chemical data generated through experiments and computations. While chemoinformatics and data mining techniques could be applied to analyze data related to Deu3MZ2AN8, such as its synthesis, properties, or occurrence as an impurity, no specific research applying these methods directly to Deu3MZ2AN8 was found in the conducted searches.

Vi. Advanced Applications and Functionalization of Deu3mz2an8

Deu3MZ2AN8 in Homogeneous and Heterogeneous Catalysis

Deu3MZ2AN8 and its metallated derivatives are effective catalysts in both homogeneous and heterogeneous systems. The porphyrin macrocycle can chelate various transition metals, creating active sites for catalytic reactions. In homogeneous catalysis, metallated Deu3MZ2AN8 complexes have shown activity in oxidation, reduction, and carbon-carbon bond-forming reactions.

In the realm of heterogeneous catalysis, Deu3MZ2AN8 is frequently used as a building block for metal-organic frameworks (MOFs) or immobilized on solid supports. These solid catalysts offer the advantages of easy separation and recyclability. For instance, MOFs constructed from Deu3MZ2AN8 and metal ions like copper or iron exhibit peroxidase-like activity and can catalyze colorimetric reactions, which are useful in sensing applications. Additionally, when supported on materials like titanium dioxide (TiO2), Deu3MZ2AN8 can act as a photosensitizer in photocatalytic processes, aiding in the degradation of organic pollutants. nih.govresearchgate.net The photocatalytic efficiency is attributed to the generation of reactive oxygen species upon light irradiation. rsc.org

Materials Science Applications of Deu3MZ2AN8 Derivatives

The functional carboxyl groups of Deu3MZ2AN8 make it an ideal candidate for integration into a variety of materials, leading to derivatives with tailored properties for specific applications in materials science.

Deu3MZ2AN8 can be incorporated into polymer matrices to develop advanced composite materials with unique electrical and optical properties. For example, when blended with block copolymers, Deu3MZ2AN8 can participate in charge-transfer interactions, enhancing the electrical conductivity of the composite. rsc.org The loading ratio of Deu3MZ2AN8 within the polymer matrix can be tuned to control the material's memory behavior, suggesting potential applications in electronic memory devices. rsc.org The incorporation of Deu3MZ2AN8 can also modify the energy levels (HOMO/LUMO) of the polymer composite, which is a critical factor in the design of organic electronic devices. rsc.org

Deu3MZ2AN8 is a prominent precursor in the bottom-up synthesis of various nanomaterials, including metal-organic frameworks (MOFs), nanosheets, and nanorods. researchgate.net The geometry and coordination chemistry of Deu3MZ2AN8 direct the self-assembly process, leading to porous crystalline structures with high surface areas. These nanomaterials have found applications in catalysis, sensing, and separations. For example, two-dimensional (2D) MOF nanosheets synthesized from Deu3MZ2AN8 and copper ions have been developed for selective sensing and separation processes. acs.orgresearchgate.net The controlled synthesis allows for the creation of materials with specific morphologies, such as wrinkled or flat nanosheets, which can influence their performance in applications like nanofiltration. researchgate.net

Table 1: Nanomaterials Synthesized from Deu3MZ2AN8 and Their Applications

| Nanomaterial | Metal Ion | Synthesis Method | Key Feature | Application |

|---|---|---|---|---|

| 2D MOF Nanosheets | Copper (Cu) | Surfactant-assisted synthesis | Ultrathin, tunable platform | Cyanide detection and removal acs.org |

| Porous Nanorods | Zinc and Cobalt (Zn/Co) | One-pot hydrothermal | High surface area | Optical biosensing researchgate.net |

| Porphyrin-doped Silica | - | Covalent grafting | High porphyrin content | TNT detection researchgate.net |

Deu3MZ2AN8 in Sensor Technologies and Molecular Recognition Systems

The unique photophysical and electrochemical properties of the porphyrin core, combined with the functional handles of the carboxyphenyl groups, make Deu3MZ2AN8 a powerful component in the design of chemical sensors and molecular recognition systems. Deu3MZ2AN8-based sensors often rely on changes in fluorescence or color upon interaction with an analyte.

For instance, MOFs constructed from Deu3MZ2AN8 can act as highly selective and sensitive sensors for various substances. A notable example is the detection of the dairy allergen β-Lactoglobulin, where a multimodal sensor utilizing a Deu3MZ2AN8-based MOF demonstrated low limits of detection through both colorimetric and ratiometric fluorescence platforms. nih.gov Similarly, 2D copper-Deu3MZ2AN8 metal-organic nanosheets have been employed for the sensitive detection of cyanide ions in water, with a detection limit that surpasses the safety standards set by the World Health Organization (WHO). acs.org These nanosheets can also be used for bioimaging to detect cyanide in living cells. acs.org Furthermore, Deu3MZ2AN8 covalently bound to nano-silica surfaces has been used to create chemosensors for the detection of explosives like TNT through fluorescence quenching. researchgate.netporphyrin-laboratories.com

Utilization of Deu3MZ2AN8 in Energy Conversion and Storage Systems

Deu3MZ2AN8 is being explored for its potential in energy conversion and storage technologies, largely due to its strong light-absorbing properties and its ability to form ordered, functional materials. rsc.orgsunumestore.com These properties are crucial for applications in solar energy harvesting and storage.

Membranes fabricated from Deu3MZ2AN8, particularly in the form of 2D MOFs, have shown exceptional promise for osmotic energy conversion. researchgate.net For example, a membrane made from copper-Deu3MZ2AN8 can generate power from salinity gradients, such as those between seawater and river water. The performance of these membranes can be significantly enhanced with light assistance, which leverages the photothermal properties of the Deu3MZ2AN8 moiety to increase power density. researchgate.net This light-responsive behavior allows for controlled ion transport and more efficient energy harvesting.

Table 2: Performance of Deu3MZ2AN8-based Membranes in Energy Conversion

| System | Energy Source | Key Performance Metric | Enhancement |

|---|---|---|---|

| Cu-Deu3MZ2AN8 Membrane | Salinity Gradient | Power Density of 31.9 W/m² | Light irradiation researchgate.net |

| Cu-Deu3MZ2AN8 Membrane | Light | Power Density of 0.82 W/m² | In symmetric solution researchgate.net |

Role of Deu3MZ2AN8 in Advanced Separations and Purification Processes

The ability of Deu3MZ2AN8 to form well-defined porous structures, particularly MOFs and composite membranes, makes it highly suitable for advanced separation and purification processes. These materials can be engineered to have specific pore sizes and chemical functionalities for the selective separation of molecules and ions.

Membranes incorporating Deu3MZ2AN8-based MOFs have demonstrated high efficiency in water purification. For example, thin-film composite membranes embedded with copper-Deu3MZ2AN8 metal-organic nanosheets have shown a remarkable ability to remove cyanide from water. acs.orgresearchgate.net These modified membranes exhibit both increased water permeability and high cyanide removal efficiency, significantly outperforming unmodified membranes. acs.org The versatility of Deu3MZ2AN8 allows for its integration into various membrane materials, enabling a range of advanced separation applications. researchgate.net

Vii. Future Directions and Emerging Research Avenues for Deu3mz2an8

Integration of Artificial Intelligence and Machine Learning in Deu3MZ2AN8 Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of Deu3MZ2AN8 analogues. By leveraging large datasets from previous synthetic and screening efforts, AI/ML models can predict the properties of novel Deu3MZ2AN8 derivatives with remarkable accuracy. This approach significantly accelerates the design-build-test-learn cycle, allowing researchers to focus on the most promising candidates.

Key research efforts will focus on the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models will be instrumental in identifying novel derivatives with enhanced efficacy for specific applications. For instance, generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are being explored to propose entirely new Deu3MZ2AN8-based structures that possess desired characteristics.

A comparative analysis of different ML models for predicting a key (hypothetical) property of Deu3MZ2AN8 derivatives, such as catalytic efficiency, is presented below.

Table 1: Predictive Performance of Various Machine Learning Models on the Catalytic Efficiency of Hypothetical Deu3MZ2AN8 Derivatives

| Model | R-squared (R²) | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) |

|---|---|---|---|

| Random Forest | 0.85 | 0.12 | 0.18 |

| Gradient Boosting | 0.88 | 0.10 | 0.15 |

| Support Vector Machine | 0.79 | 0.15 | 0.22 |

Exploration of Deu3MZ2AN8 in Uncharted Chemical Space

While the core structure of Deu3MZ2AN8 is understood, its potential in uncharted chemical space remains largely unexplored. Future research will focus on creating novel analogues by introducing diverse functional groups and exploring unconventional bonding arrangements. This exploration aims to discover derivatives with unique electronic, optical, or biological properties that are not accessible through minor modifications of the parent compound.

High-throughput synthesis and screening technologies will be pivotal in this endeavor. By systematically modifying the Deu3MZ2AN8 scaffold, researchers can generate vast libraries of new compounds. The subsequent screening of these libraries against a range of biological targets or for specific material properties will help to map out the structure-activity landscape of this novel chemical space.

Sustainable and Environmentally Benign Methodologies for Deu3MZ2AN8 Utilization

As the potential applications of Deu3MZ2AN8 expand, the development of sustainable and environmentally benign methodologies for its synthesis and utilization becomes paramount. Current synthetic routes, while effective at the lab scale, may not be suitable for large-scale production due to their reliance on hazardous reagents or energy-intensive conditions.

Future research will focus on several key areas of green chemistry:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the Deu3MZ2AN8 core structure.

Catalytic Methods: Developing highly efficient catalytic systems that can replace stoichiometric reagents, leading to milder reaction conditions and reduced waste streams.

Green Solvents: Exploring the use of environmentally friendly solvents, such as water, supercritical fluids, or ionic liquids, to replace volatile organic compounds.

The following table provides a hypothetical comparison of a traditional versus a green synthetic route for Deu3MZ2AN8.

Table 2: Comparative Analysis of Traditional vs. Green Synthetic Routes for Deu3MZ2AN8

| Parameter | Traditional Route | Green Route |

|---|---|---|

| Atom Economy | 45% | 85% |

| Solvent | Dichloromethane | Water |

| Catalyst | Stoichiometric Acid | Reusable Solid Acid Catalyst |

| Energy Input | High (120°C) | Moderate (60°C) |

| E-Factor (Waste/Product Ratio) | 20 | 2 |

Interdisciplinary Research Synergies and Collaborative Initiatives in Deu3MZ2AN8 Studies

The complexity of Deu3MZ2AN8 and its potential applications necessitate a highly interdisciplinary research approach. Collaborative initiatives that bring together experts from diverse fields will be crucial for accelerating progress.

Chemistry and Biology: Collaborations between synthetic chemists and molecular biologists will be essential for designing and evaluating Deu3MZ2AN8 derivatives for therapeutic applications.

Chemistry and Materials Science: Partnerships with materials scientists will enable the incorporation of Deu3MZ2AN8 into novel polymers, composites, and electronic devices.

Chemistry and Computational Science: Joint efforts with computational chemists and data scientists will drive the in-silico design and optimization of Deu3MZ2AN8-based systems.

These synergistic collaborations will foster innovation and lead to breakthroughs that would not be possible within a single discipline.

Unresolved Challenges and Prospective Breakthroughs in Deu3MZ2AN8 Research

Despite the promising outlook, several challenges remain in Deu3MZ2AN8 research. The selective functionalization of certain positions on the Deu3MZ2AN8 core remains a synthetic hurdle. Furthermore, a deeper understanding of its mechanism of action in various applications is needed to guide rational design efforts.

Prospective breakthroughs are anticipated in several areas. The development of a truly scalable and sustainable synthesis will be a major step forward. Additionally, the discovery of a Deu3MZ2AN8 derivative with unprecedented activity in a key application, such as a highly selective catalyst or a potent therapeutic agent, would represent a significant milestone. The continued application of advanced analytical techniques and computational modeling will be instrumental in overcoming the current challenges and realizing these future breakthroughs.

Q & A

Q. How can I balance open science principles with intellectual property concerns for Deu3MZ2AN8?

Q. Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.